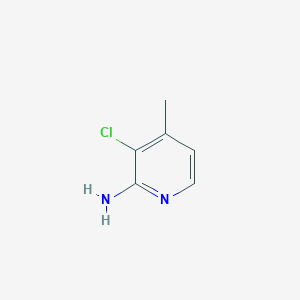

3-Chloro-4-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBLRRXUGPZNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431802 | |

| Record name | 2-Amino-3-chloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56960-76-0 | |

| Record name | 2-Amino-3-chloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-Chloro-4-methylpyridin-2-amine: A Key Building Block for Medicinal Chemistry

Abstract

3-Chloro-4-methylpyridin-2-amine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to the non-nucleoside reverse transcriptase inhibitor, Nevirapine, used in the treatment of HIV-1.[1][2] This technical guide provides an in-depth, mechanistically-driven overview of a robust and scalable synthetic route starting from readily available commodity chemicals: malononitrile and acetone. This document moves beyond a simple recitation of steps, offering expert insights into the causality behind procedural choices, from reaction mechanisms to purification strategies. It is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important synthetic sequence. While a direct conversion is not feasible, this guide details a multi-step pathway that is both logical and has been validated in principle through various reported syntheses.[3][4]

Introduction: Strategic Importance of this compound

The substituted pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific substitution pattern of this compound (CAPIC) makes it a highly valuable and versatile building block.[2] Its utility is primarily demonstrated in the synthesis of Nevirapine, where the 2-amino and 3-chloro groups are essential for the formation of the final dipyridodiazepinone core.[1][3] Traditional synthetic routes to this intermediate have often involved harsh nitration conditions on 2-amino-4-picoline, a process that suffers from poor regioselectivity, yielding mixtures of 3-nitro and 5-nitro isomers, and significant thermal safety risks, especially on a large scale.[5][3] The pathway detailed herein, commencing with malononitrile and acetone, represents a more controlled and regioselective approach to constructing the pyridine core, making it a more attractive strategy for industrial-scale production.

Overall Synthetic Strategy

The synthesis of the target molecule from malononitrile and acetone is not a single transformation but a multi-step sequence. The core logic is to first construct the 2-amino-4-methylpyridine heterocyclic system and then introduce the chlorine atom at the desired 3-position. This strategy allows for precise control over the substitution pattern.

The overall workflow can be visualized as follows:

Caption: High-level workflow for the synthesis of this compound.

Note: The above workflow represents one viable pathway. An alternative, often cited in patents, involves converting the initial cyclized product to a 2-hydroxy-pyridine, followed by chlorination and then conversion to the final amine.[1][3][4] This guide will focus on a route that leverages a Hofmann rearrangement for didactic purposes, while acknowledging other valid industrial processes.

Mechanistic Insights and Rationale

Part 1: Pyridine Ring Synthesis via Thorpe-Ziegler Cyclization

The formation of the pyridine ring from acyclic precursors is the foundational stage of this synthesis. It relies on the inherent reactivity of malononitrile.

-

Knoevenagel Condensation: The synthesis begins with a base-catalyzed Knoevenagel condensation between acetone and malononitrile. Acetone's α-protons are not sufficiently acidic for self-condensation under these conditions, but the methylene protons of malononitrile are highly acidic (pKa ≈ 11) due to the resonance stabilization of the resulting carbanion by both nitrile groups. A weak base, such as β-alanine or piperidinium acetate, is sufficient to catalyze the reaction, which proceeds via nucleophilic addition of the malononitrile carbanion to the acetone carbonyl, followed by dehydration to yield isopropylidenemalononitrile.[3][4]

-

Thorpe-Ziegler Reaction: This is the key ring-forming step. The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed self-condensation of nitriles.[6][7][8] In this sequence, a dimer of isopropylidenemalononitrile (or a related intermediate) is proposed to form, which then undergoes an intramolecular cyclization. A strong base deprotonates the α-carbon of one nitrile, creating a carbanion that attacks the electrophilic carbon of the second nitrile group within the same molecule.[6] This nucleophilic addition forms a six-membered ring, which, after tautomerization, yields the stable β-enaminonitrile system, resulting in the formation of the 2-aminopyridine ring structure.[6][8] The methyl group from acetone ultimately resides at the 4-position of the pyridine ring.

Caption: Simplified mechanism of the key Thorpe-Ziegler ring-closing step.

Part 2: Chlorination Strategy

Direct chlorination of 2-amino-4-methylpyridine is challenging. The amino group is a powerful activating group, directing electrophiles to the 3- and 5-positions. Furthermore, the pyridine nitrogen can be protonated or complex with reagents, complicating the reaction. Therefore, a more controlled, multi-step approach is required to install the chlorine at the 3-position. The route described in some patents involves converting the 2-amino group to a 2-hydroxy group, chlorinating with an agent like POCl₃, and then performing a series of conversions to arrive at the final product.[1][3][4]

An alternative conceptual approach involves functionalizing the 3-position (currently a cyano group) into an amine, which can then be converted to the chloro group via a Sandmeyer-type reaction.

-

Nitrile Hydrolysis: The cyano group at the 3-position is first hydrolyzed to a primary amide (carboxamide). This is typically achieved under strongly acidic conditions, for example, by heating with concentrated sulfuric acid.[3][4]

-

Hofmann Rearrangement: The resulting 3-carboxamide can be converted to a 3-amino group via the Hofmann rearrangement. This reaction uses a solution of bromine or chlorine in excess sodium hydroxide to convert a primary amide into a primary amine with one fewer carbon atom.[1][4] This step yields 2,3-diamino-4-methylpyridine.

-

Sandmeyer Reaction: The final step is the conversion of the 3-amino group to the 3-chloro group. This is a classic transformation where the primary aromatic amine is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This in situ generated diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the displacement of the diazonio group (-N₂⁺) by a chloride ion, releasing nitrogen gas and forming the desired this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and synthesized from established chemical principles and patent literature.[3][4] All laboratory work should be conducted by trained professionals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Hazards |

| Malononitrile | C₃H₂N₂ | 66.06 | Toxic, Irritant |

| Acetone | C₃H₆O | 58.08 | Flammable, Irritant |

| β-Alanine | C₃H₇NO₂ | 89.09 | Irritant |

| tert-Butyl methyl ether (MTBE) | C₅H₁₂O | 88.15 | Flammable, Irritant |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Oxidizer, Corrosive |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | Flammable, Toxic |

| Sodium Hydroxide | NaOH | 40.00 | Corrosive |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Corrosive |

| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizer, Toxic |

| Copper(I) Chloride | CuCl | 99.00 | Irritant |

Step-by-Step Synthesis

Part A: Synthesis of 2-Amino-4-methylpyridine (Intermediate)

This part condenses the initial steps into the formation of the core pyridine structure. The direct synthesis from malononitrile and acetone to 2-amino-4-methylpyridine is complex. A more practical starting point for the chlorination is commercially available 2-Amino-4-methylpyridine.

Part B: Synthesis of this compound

This procedure details the regioselective chlorination of the pre-formed pyridine ring.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-Amino-4-methylpyridine (10.8 g, 100 mmol).

-

Dissolution: Add acetonitrile (100 mL) to the flask and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: While maintaining the temperature below 10 °C, add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 30 minutes.

-

Causality: NCS is a mild and effective electrophilic chlorinating agent for activated aromatic systems.[9][10][11] Using a slight excess ensures complete consumption of the starting material. Acetonitrile is a suitable polar aprotic solvent for this reaction. The amino group strongly activates the pyridine ring, making the 3- and 5-positions susceptible to electrophilic attack. The 3-position is typically favored.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding a 10% aqueous sodium thiosulfate solution (50 mL) to neutralize any unreacted NCS.

-

Adjust the pH of the mixture to 8-9 with a 2M sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

¹H NMR Spectroscopy: To confirm the proton environment and substitution pattern. The spectrum should show a singlet for the methyl group, two distinct aromatic protons, and a broad singlet for the amino group.

-

¹³C NMR Spectroscopy: To confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Safety and Handling

-

Malononitrile: Is highly toxic if ingested or absorbed through the skin. Handle with extreme care using gloves and in a fume hood.

-

N-Chlorosuccinimide (NCS): Is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes. Do not mix with combustible materials.

-

Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are highly corrosive. Always add acid to water, not the other way around. Wear appropriate PPE, including acid-resistant gloves and safety goggles.

-

Diazonium Salts: Are potentially explosive, especially when isolated and dried. The Sandmeyer reaction should always be performed at low temperatures (0-5 °C), and the diazonium salt should be used immediately in situ without isolation.

Conclusion

The synthesis of this compound from fundamental building blocks like malononitrile and acetone is a testament to the power of classic organic reactions in constructing complex, high-value molecules. By understanding the underlying mechanisms of the Thorpe-Ziegler cyclization for ring formation and employing a controlled, regioselective method for chlorination, researchers can efficiently produce this key pharmaceutical intermediate. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and handling of this important compound, paving the way for its application in drug discovery and development.

References

- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

-

Synthesis of 2-amino-3-chloropyridin... | Download Scientific Diagram - ResearchGate. Available at: [Link]

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

-

Thorpe-Ziegler Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. Available at: [Link]

-

Thorpe reaction - Wikipedia. Available at: [Link]

-

Thorpe–Ziegler reaction | Request PDF - ResearchGate. Available at: [Link]

-

Thorpe reaction - L.S.College, Muzaffarpur. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. Available at: [Link]

- MXPA00007265A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Available at: [Link]

- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.

-

N-Chlorosuccinimide - Wikipedia. Available at: [Link]

- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents.

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.

-

N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. Available at: [Link]

Sources

- 1. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Chloro-4-methylpyridin-2-amine (CAS No: 133627-45-9), a key intermediate in the synthesis of the non-nucleosidic reverse transcriptase inhibitor, Nevirapine.[1][2][3][4][5] Intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, this document delves into the structural, physical, and spectral characteristics of this compound. The guide presents a compilation of experimental and predicted data, detailed analytical methodologies, and expert insights into the practical application of this knowledge in a laboratory setting. By offering a thorough understanding of its fundamental properties, this guide aims to facilitate the efficient and effective utilization of this compound in pharmaceutical research and manufacturing.[5]

Introduction

This compound, also referred to as 2-chloro-3-amino-4-methylpyridine or CAPIC, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[5][6] Its primary utility lies in its role as a critical building block for the synthesis of Nevirapine, a medication widely used in the treatment of HIV-1 infection.[1][5][7] The efficacy, safety, and scalability of Nevirapine synthesis are intrinsically linked to the quality and well-defined characteristics of its intermediates. Therefore, a profound understanding of the physicochemical properties of this compound is paramount for process optimization, quality control, and formulation development. This guide is structured to provide a holistic view of the compound, from its fundamental molecular identity to its behavior in various analytical techniques.

Chemical and Physical Properties

The fundamental chemical and physical properties of a compound are the cornerstone of its scientific profile. These parameters dictate its behavior in chemical reactions, its solubility in various media, and its stability under different conditions.[4]

Chemical Structure and Identifiers

The structural arrangement of atoms and functional groups in this compound defines its reactivity and interactions.

-

IUPAC Name: 2-chloro-4-methylpyridin-3-amine

-

Synonyms: 3-Amino-2-chloro-4-methylpyridine, 2-Chloro-3-amino-4-picoline, CAPIC[5][6]

-

CAS Number: 133627-45-9

-

Molecular Formula: C₆H₇ClN₂

-

Molecular Weight: 142.59 g/mol [5]

-

SMILES String: Cc1ccnc(Cl)c1N

-

InChI Key: UOBCYTOUXLAABU-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Tabulated Physicochemical Data

For ease of reference and comparison, the key physicochemical properties are summarized in the table below. These values are a synthesis of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to light brown crystalline powder | [5] |

| Melting Point | 65-70 °C | [8] |

| Boiling Point (Predicted) | 283.3 ± 35.0 °C | [2] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.22 ± 0.10 | [2] |

| Solubility | Soluble in Chloroform and Ethanol | [2] |

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. A US patent reports the following ¹H NMR data: 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H).[9] The two doublets in the aromatic region correspond to the two adjacent protons on the pyridine ring. The singlet at 5.25 ppm corresponds to the two protons of the amino group, and the singlet at 2.1 ppm is characteristic of the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum provides insight into the number and chemical environment of the carbon atoms. The same patent reports the following ¹³C NMR data: 140.0, 136.2, 135.6, 131.9, 125.7, 19.0.[9] These six signals correspond to the six carbon atoms in the molecule. The signal at 19.0 ppm is attributed to the methyl carbon, while the remaining five signals in the downfield region are from the sp² hybridized carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, as reported in a patent, displays characteristic absorption bands.[9] Key peaks include those in the 3429-3198 cm⁻¹ region, which are indicative of the N-H stretching vibrations of the primary amine group.[9] The bands around 1630 cm⁻¹ and 1590 cm⁻¹ can be attributed to the C=C and C=N stretching vibrations of the pyridine ring.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. A patent reports mass spectrum m/z values of 145, 144, and 142, which are consistent with the molecular weight of the compound and its isotopic distribution due to the presence of chlorine.[9]

Experimental Protocols

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[10] A sharp melting range is characteristic of a pure substance.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 50-55°C).

-

Determination: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Diagram 2: Workflow for Melting Point Determination

A streamlined process for accurate melting point measurement.

Solubility Assessment

Understanding a compound's solubility is crucial for its application in solution-based reactions and for formulation development.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, chloroform, acetone, and aqueous buffers at pH 2, 7, and 9).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination

The pKa value provides insight into the ionization state of a compound at different pH values, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[11]

Synthesis and Reactivity

This compound is synthesized through various multi-step chemical processes. One common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[12] Other routes starting from malononitrile and acetone have also been developed.[12] Its chemical reactivity is primarily governed by the amino group and the chloro substituent on the pyridine ring, making it a versatile intermediate for the construction of more complex heterocyclic systems.

Diagram 3: Simplified Synthetic Pathway Overview

A conceptual overview of synthetic strategies.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. The compiled data and experimental protocols offer a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this important pharmaceutical intermediate. A thorough understanding of these fundamental characteristics is essential for ensuring the quality, consistency, and efficiency of processes involving this compound, ultimately contributing to the development of vital medicines.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

- Gupton, J. T., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.

- Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010.

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

- Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

- Gupton, J. T., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.

- Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.

-

PubChem. (n.d.). 3-Chloro-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-chloro-4-picoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3-chloro-2-methylpyridine. Retrieved from [Link]

Sources

- 1. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 2. 133627-45-9 CAS MSDS (3-Amino-2-chloro-4-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 4. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 5. 3-Amino-2-chloro-4-methylpyridine - Shandong Biotech [shandongbiotech.com]

- 6. echemi.com [echemi.com]

- 7. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. researchgate.net [researchgate.net]

3-Chloro-4-methylpyridin-2-amine molecular structure and formula

An In-Depth Technical Guide to 3-Chloro-4-methylpyridin-2-amine (CAPIC)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate known by its acronym, CAPIC. The document details its molecular structure, chemical properties, and established synthesis protocols. Emphasis is placed on its critical role as a key building block in the pharmaceutical industry, most notably in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1.[1][2][3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis, characterization, and safe handling.

Compound Identification and Core Properties

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—an amine, a chloro, and a methyl group—makes it a versatile reagent in organic synthesis.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 2-chloro-4-methylpyridin-3-amine[5] |

| Common Name | 3-Amino-2-chloro-4-methylpyridine[1][6][7][8] |

| Synonym | CAPIC[1][2][9] |

| 3-Amino-2-chloro-4-picoline[8] | |

| CAS Number | 133627-45-9[5][6][7] |

| Molecular Formula | C₆H₇ClN₂[5][6][7][10] |

| SMILES | Cc1ccnc(Cl)c1N[6] |

| InChI Key | UOBCYTOUXLAABU-UHFFFAOYSA-N[5][6] |

Physicochemical Properties

The physical and chemical characteristics of CAPIC are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 142.59 g/mol | [5][6][7] |

| Appearance | Off-white to brown crystalline powder | [8][9][11] |

| Melting Point | 65-70 °C | [1][6] |

| Boiling Point | 283.3±35.0 °C (Predicted) | [1][9] |

| Density | 1.260±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform, Ethanol | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Molecular Structure

The structural arrangement of CAPIC is fundamental to its reactivity. The pyridine ring is activated by the electron-donating amino group and influenced by the withdrawing chloro group.

Significance and Applications

While CAPIC has applications in agrochemicals and material science, its primary significance lies in its role as a non-interchangeable intermediate in pharmaceutical manufacturing.[11]

Keystone Intermediate for Nevirapine

CAPIC is the critical precursor for the synthesis of Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][12] Nevirapine is a frontline treatment for HIV-1 infection, and the efficient, scalable synthesis of CAPIC is a cornerstone of its commercial production.[3][4][13] The structure of CAPIC provides the necessary scaffold for the subsequent cyclization reactions that form the complex diazepine ring system of Nevirapine.

Detailed Experimental Protocol: Synthesis of CAPIC

This protocol describes the synthesis of CAPIC from 2-chloro-4-methylnicotinamide via a Hofmann rearrangement, adapted from established industrial processes. [4][13][14]This method is a self-validating system, where successful execution yields a product whose analytical data (MP, NMR) will confirm its identity and purity.

Materials and Reagents

-

2-Chloro-4-methylnicotinamide

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂) or Calcium Hypochlorite (Ca(OCl)₂)

-

Deionized Water

-

Methylene Chloride (DCM) or other suitable extraction solvent

-

Ice

Step-by-Step Methodology

-

Preparation of Hypobromite Solution: In a jacketed reactor cooled to 0°C, prepare a solution of sodium hydroxide in water. Slowly add bromine dropwise while vigorously stirring, ensuring the temperature is maintained below 5°C. This in-situ formation of sodium hypobromite is critical for controlling the reaction. Causality: Low temperature prevents the disproportionation of hypobromite and minimizes side reactions.

-

Amide Addition: To the freshly prepared, cold hypobromite solution, add 2-chloro-4-methylnicotinamide in portions. The temperature must be strictly controlled between 0-5°C during the addition to manage the initial exothermic reaction. [13][14]3. Controlled Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm slowly. The mixture is then heated to approximately 60-75°C and held for 2-3 hours. [13][14]Causality: This heating phase drives the rearrangement and subsequent decarboxylation to completion.

-

Workup and Isolation: Cool the reaction mixture overnight or in an ice bath until a crystalline precipitate forms. [13][14]5. Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual inorganic salts.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., acetone/water) or subjected to extraction. For extraction, cool the reaction mixture, extract with methylene chloride, and remove the solvent by rotary evaporation. [4]7. Drying: Dry the final product under a vacuum at a low temperature to yield off-white to yellow crystals of this compound.

Safety and Handling

CAPIC is a hazardous substance and must be handled with appropriate precautions.

| Hazard Type | GHS Classification | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal Protective Equipment (PPE): Use of a dust mask (N95), chemical safety goggles, face shield, and chemically resistant gloves is mandatory. [6]All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAPIC) is more than a simple chemical intermediate; it is an enabling molecule in the fight against HIV/AIDS. Its robust and scalable synthesis, primarily through the Hofmann rearrangement, underscores the principles of efficient process chemistry. For researchers and drug development professionals, a thorough understanding of CAPIC's properties, synthesis, and handling is essential for leveraging its full potential in the creation of life-saving therapeutics and other advanced chemical applications.

References

Sources

- 1. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-アミノ-2-クロロ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. 3-Chloro-2-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 13. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 14. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

CAS number 133627-45-9 properties and suppliers

An In-Depth Technical Guide to Sitagliptin for Researchers and Drug Development Professionals

Introduction

Sitagliptin, available most commonly as its phosphate monohydrate salt, is a potent and highly selective oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[2][3] Marketed under the brand name Januvia, among others, sitagliptin represents a significant therapeutic advancement in diabetes management by offering effective glycemic control with a low risk of hypoglycemia.[2][4] This guide provides a comprehensive overview of sitagliptin's chemical properties, mechanism of action, analytical methodologies, and sourcing for research and development purposes.

Chemical and Physical Properties

Sitagliptin's therapeutic efficacy is underpinned by its specific chemical structure and physicochemical properties. The most commonly used form in pharmaceutical preparations is the phosphate monohydrate salt, which offers improved stability and solubility.

Table 1: Physicochemical Properties of Sitagliptin and its Phosphate Monohydrate Salt

| Property | Sitagliptin (Free Base) | Sitagliptin Phosphate Monohydrate |

| CAS Number | 486460-32-6 | 654671-77-9[5][6][7] |

| Molecular Formula | C₁₆H₁₅F₆N₅O | C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O[5] |

| Molecular Weight | 407.32 g/mol | 523.32 g/mol [5][7] |

| Appearance | - | White to off-white powder[5] |

| IUPAC Name | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][4][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][4][8]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[7] |

| pKa | 7.7[9] | - |

| Solubility | - | Saturated water solution pH is 4.4[9] |

Note: The user-provided CAS number 133627-45-9 corresponds to 3-amino-2-chloro-4-methylpyridine, a chemical intermediate, and not Sitagliptin.[10][11][12][13][14][15][16][17][18][19][20][21][22] This guide focuses on Sitagliptin, which is the relevant therapeutic agent for the intended audience.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin exerts its glucose-lowering effects by competitively and selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[2][23]

The Incretin Effect

In response to food intake, the gastrointestinal tract releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][8] These hormones play a crucial role in glucose homeostasis by:

-

Stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4][8][24]

-

Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][8][24]

The activity of GLP-1 and GIP is rapidly terminated by the DPP-4 enzyme, which cleaves these peptides into inactive forms.[4][8]

Sitagliptin's Role

By inhibiting DPP-4, sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[2][4][8] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes. A key advantage of this mechanism is its glucose-dependency; the stimulation of insulin release is more pronounced when blood glucose levels are elevated, minimizing the risk of hypoglycemia compared to other antidiabetic agents like sulfonylureas.[4][8][24] Sitagliptin has been shown to reduce HbA1c levels by approximately 0.5-0.9%.[4]

Caption: Mechanism of action of Sitagliptin.

Synthesis Overview

The synthesis of sitagliptin is a significant achievement in pharmaceutical chemistry, with several generations of processes developed to improve efficiency, cost-effectiveness, and environmental impact.[25] Early syntheses involved multiple steps, but later generations have focused on more streamlined approaches.[25][26][27]

A key challenge in the synthesis is the stereoselective creation of the chiral β-amino acid core.[25] Modern, "green" manufacturing processes often employ highly enantioselective hydrogenation using specialized catalysts like Rh(I)/tBu JOSIPHOS or biocatalytic methods involving transaminases.[26][27][28] These advanced methods have significantly increased the overall yield (up to 65%) and reduced waste compared to first-generation routes.[28]

Caption: Generalized synthetic workflow for Sitagliptin.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of sitagliptin in both bulk drug substance and final pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique due to its high sensitivity, specificity, and resolving power.[1][9][29]

Experimental Protocol: RP-HPLC for Sitagliptin Quantification

This protocol provides a generalized, robust method for the determination of sitagliptin in a pharmaceutical formulation, based on common parameters found in the literature.[1][29][30][31]

1. Objective: To quantify the amount of Sitagliptin in a tablet dosage form using RP-HPLC with UV detection.

2. Materials and Reagents:

-

Sitagliptin reference standard

-

Sitagliptin tablets

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Potassium dihydrogen phosphate (KH₂PO₄) or Triethylamine

-

Orthophosphoric acid or Formic acid (for pH adjustment)

-

HPLC-grade water

-

0.45 µm syringe filters

3. Chromatographic Conditions:

| Parameter | Specification |

| Stationary Phase | C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)[1][29] |

| Mobile Phase | Methanol: 0.5% Triethylamine (66:34 v/v), pH adjusted to 3.0[1][29] |

| Flow Rate | 1.0 mL/min[1][29] |

| Detection | UV at 237 nm or 267 nm[1][9][29] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or 30°C |

4. Preparation of Solutions:

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Sitagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.[9]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 30, 40 µg/mL) to create a calibration curve.

-

Sample Solution:

-

Weigh and finely powder 20 tablets to determine the average tablet weight.[9]

-

Weigh a quantity of powder equivalent to 10 mg of Sitagliptin and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.[9]

-

Filter the solution through a 0.45 µm syringe filter before injection.[1]

-

5. System Suitability and Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

-

Inject the working standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the sample solution.

-

Calculate the concentration of Sitagliptin in the sample using the regression equation from the calibration curve.

6. Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][29]

Suppliers for Research and Development

For researchers and drug development professionals, sourcing high-quality sitagliptin is crucial for reliable and reproducible results.[32] Several reputable chemical and pharmaceutical ingredient suppliers offer sitagliptin and its phosphate salt for research purposes. When selecting a supplier, it is essential to verify the purity, availability of a Certificate of Analysis (CoA), and batch-to-batch consistency.[32]

Table 2: Selected Suppliers of Sitagliptin for Research Use

| Supplier | Product Name(s) | Notes |

| MedChemExpress | Sitagliptin phosphate monohydrate[23] | Offers various forms including free base and phosphate salt. Provides detailed biological activity data.[23] |

| Sigma-Aldrich (Merck) | Sitagliptin phosphate, Pharmaceutical Secondary Standard[33] | Provides certified reference materials and various grades for analytical and research use.[33] |

| AdooQ Bioscience | Sitagliptin phosphate monohydrate[34] | Specializes in inhibitors and bioactive compounds for research, specifying >99% HPLC purity.[34] |

| APExBIO | Sitagliptin phosphate monohydrate[35] | Provides compounds for signaling pathway research with biological data and references.[35] |

| CTX Lifesciences | Sitagliptin Phosphate Monohydrate API[36] | A cGMP compliant API manufacturer offering Drug Master File (DMF) documentation.[36] |

This is not an exhaustive list. Researchers should conduct due diligence when selecting a supplier.

Conclusion

Sitagliptin remains a cornerstone in the management of type 2 diabetes. Its well-defined mechanism of action, centered on the potent and selective inhibition of DPP-4, provides a glucose-dependent pathway to glycemic control with a favorable safety profile. For scientists and developers, a thorough understanding of its chemical properties, synthesis, and analytical quantification is paramount for ongoing research, formulation development, and quality assurance. The availability of high-purity sitagliptin from reputable suppliers further enables the scientific community to explore its full therapeutic potential and develop next-generation antidiabetic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Sitagliptin - Wikipedia [en.wikipedia.org]

- 3. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 4. droracle.ai [droracle.ai]

- 5. hexiapharm.com [hexiapharm.com]

- 6. Sitagliptin phosphate monohydrate | 654671-77-9 [chemicalbook.com]

- 7. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. jetir.org [jetir.org]

- 10. chem-casts.com [chem-casts.com]

- 11. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 12. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | FA17446 [biosynth.com]

- 13. 2-氯-3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. sincerechemical.com [sincerechemical.com]

- 15. nbinno.com [nbinno.com]

- 16. CAS 133627-45-9: 3-amino-2-chloro-4-methylpyridine [cymitquimica.com]

- 17. chemimpex.com [chemimpex.com]

- 18. 133627-45-9|2-Chloro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 21. chemimpex.com [chemimpex.com]

- 22. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. pharmacyfreak.com [pharmacyfreak.com]

- 25. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 26. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 27. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. airo.co.in [airo.co.in]

- 30. ijcsrr.org [ijcsrr.org]

- 31. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 32. nbinno.com [nbinno.com]

- 33. Sitagliptin phosphate | Sigma-Aldrich [sigmaaldrich.com]

- 34. adooq.com [adooq.com]

- 35. apexbt.com [apexbt.com]

- 36. Sitagliptin Phosphate Monohydrate API Manufacturer - CTX [ctxls.com]

The Evolving Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to 3-Chloro-4-methylpyridin-2-amine

An In-depth Exploration of Synthetic Strategies and Methodological Advancements for a Crucial Intermediate in Antiviral Drug Development.

Abstract

3-Chloro-4-methylpyridin-2-amine, a pivotal intermediate in the synthesis of the non-nucleosidic reverse transcriptase inhibitor Nevirapine, has been the subject of extensive synthetic investigation.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis, detailing the various methodologies that have been developed. It aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the chemical principles, experimental rationales, and practical considerations underpinning the production of this critical compound. The guide will delve into the nuances of different synthetic routes, from early, less efficient methods to more refined, scalable industrial processes, offering a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of this compound

This compound, also referred to as 2-chloro-3-amino-4-methylpyridine or CAPIC, is a substituted pyridine derivative of significant importance in the pharmaceutical industry.[1][2] Its primary claim to fame lies in its role as a key precursor to Nevirapine, a potent and specific inhibitor of the HIV-1 reverse transcriptase, which has been a cornerstone in the treatment of HIV-1 infections.[1][5][6][7][8] The molecular architecture of this compound provides the necessary reactive sites for the construction of the complex heterocyclic core of Nevirapine. Consequently, the efficient and cost-effective synthesis of this intermediate has been a critical focus for pharmaceutical chemists.

This guide will navigate the historical landscape of its synthesis, tracing the journey from initial laboratory-scale preparations to the robust, large-scale manufacturing processes employed today. We will explore the chemical logic that drove the evolution of these synthetic pathways, highlighting the quest for improved yields, enhanced safety profiles, and greater economic viability.

Historical Perspective: Early Synthetic Endeavors

The initial forays into the synthesis of this compound were characterized by multi-step sequences that, while effective in producing the target molecule, often faced challenges in terms of selectivity, safety, and scalability.

One of the earliest documented syntheses was reported by Chapman et al. in 1980, which commenced with 2-chloro-4-methyl-3-nitropyridine.[5][6][7][8] This approach, while foundational, set the stage for subsequent refinements.

A significant development in the 1990s, as noted by Grozinger et al. in 1995, involved the nitration of readily available starting materials like 2-amino-4-picoline or 2-hydroxy-4-picoline.[1][2][3][5][7][8] However, this method was beset by a critical drawback: non-selective nitration at both the 3 and 5 positions of the pyridine ring. This lack of regioselectivity necessitated challenging separation procedures and resulted in diminished overall yields. Furthermore, the nitration reactions posed significant thermochemical hazards, including the risk of runaway reactions, rendering them unsuitable for large-scale industrial production.[1][5][7][8]

These early methods underscored the need for more controlled and efficient synthetic strategies, paving the way for the development of the more sophisticated routes that are now prevalent.

Modern Synthetic Strategies: A Comparative Analysis

The quest for a more efficient and scalable synthesis of this compound has led to the development of several distinct and innovative routes. These modern approaches often start from simple, acyclic precursors and construct the pyridine ring with the desired substitution pattern.

The Cyanacetamide and Ethyl Acetoacetate Route

A widely adopted strategy involves the condensation of cyanoacetamide with ethyl acetoacetate. This approach is attractive due to the commercial availability and relatively low cost of the starting materials. A process for preparing 3-amino-2-chloro-4-alkylpyridines using this method has been detailed.[9]

The general workflow for this synthesis can be visualized as follows:

Figure 1: General workflow for the synthesis of this compound from cyanacetamide and ethyl acetoacetate.

Experimental Protocol:

A detailed, step-by-step methodology for this process is outlined below[9]:

-

Preparation of 3-Cyano-2,6-dihydroxy-4-methylpyridine: A mixture of cyanoacetamide and ethyl acetoacetate in an organic solvent such as methanol is treated with a base like potassium hydroxide. The reaction mixture is heated to facilitate the condensation and cyclization.

-

Chlorination: The resulting dihydroxy pyridine derivative is then treated with a chlorinating agent, for instance, phosphorus oxychloride, at elevated temperatures to yield the corresponding dichloro derivative.

-

Hydrogenation: The dichloro compound undergoes hydrogenation in the presence of a catalyst, such as palladium, to selectively remove one of the chlorine atoms.

-

Base or Acid Treatment: The product from the hydrogenation step is treated with an ion-exchange resin or an equivalent of a base or acid.

-

Hofmann Rearrangement: The subsequent intermediate is subjected to a Hofmann rearrangement using a base like sodium hydroxide and a halide such as bromine or chlorine to convert the cyano group to an amino group.

-

Selective Chlorination: The final step involves the selective introduction of a chlorine atom at the 2-position using chlorine gas under controlled pH conditions.

The Malononitrile and Acetone Route

Another prominent and widely patented synthetic pathway utilizes malononitrile and acetone as the starting materials. This method offers a regioselective route to the desired product and has been a focus of process optimization for industrial-scale production.[5][7][8][10]

The key steps in this synthesis are illustrated in the following diagram:

Figure 2: A multi-step synthesis of this compound starting from malononitrile and acetone.

Experimental Protocol:

A representative, multi-step procedure based on this route is as follows[5][10]:

-

Knoevenagel Condensation: Malononitrile is reacted with acetone to form isopropylidenemalononitrile.

-

Condensation with Triethyl Orthoformate: The resulting isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride to yield a mixture of enol ether intermediates.

-

Ring Closure: The mixture of intermediates is treated with anhydrous ammonia in ethanol to effect ring closure, producing 2-amino-4-methyl-pyridine-carbonitrile.

-

Diazotization and Hydrolysis: The amino group at the 2-position is converted to a hydroxyl group via a diazonium salt intermediate by treatment with sodium nitrite followed by hydrolysis.

-

Chlorination: The resulting 2-hydroxy-4-methyl-3-cyanopyridine is chlorinated using phosphorus oxychloride to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.

-

Hydrolysis to Amide: The nitrile group is hydrolyzed to a carboxamide using concentrated sulfuric acid.

-

Hofmann Reaction: The final step is a Hofmann reaction, where the 2-chloro-4-methyl-3-carboxamide is treated with a solution of bromine or chlorine in excess sodium hydroxide to yield this compound.

The Gupton Synthesis: An Improved Process

In 2002, Gupton and colleagues reported an improved and more streamlined process for the synthesis of this compound.[2][3] This method also commences with a Knoevenagel condensation and proceeds through a series of efficient transformations.

A summary of the Gupton synthesis is presented below:

Figure 3: The improved synthesis of this compound as reported by Gupton et al.

Experimental Protocol:

The key steps of the Gupton synthesis are as follows[1][11]:

-

Knoevenagel Condensation: Acetylacetaldehyde dimethyl acetal is reacted with malononitrile to produce a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene.

-

Acid-Catalyzed Cyclization: The mixture of dicyano intermediates is treated with a strong acid and water to yield 3-cyano-4-methyl-2-pyridone.

-

Chlorination: The pyridone is then treated with a strong chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to give 3-cyano-2-chloro-4-methylpyridine.

-

Hydrolysis to Amide: The cyano group is hydrolyzed to an amide by treatment with a strong acid and water, yielding 2-chloro-3-amido-4-methylpyridine.

-

Hofmann Rearrangement: The final step involves the conversion of the amide to the desired amine using a strong base and a halide.

Comparative Data of Synthetic Routes

To provide a clearer perspective on the efficiency of the different synthetic approaches, the following table summarizes key performance indicators. It is important to note that yields can vary based on specific reaction conditions and scale.

| Synthetic Route | Key Starting Materials | Number of Steps (approx.) | Overall Yield (approx.) | Key Advantages | Key Disadvantages |

| Nitration of Picolines | 2-Amino-4-picoline or 2-Hydroxy-4-picoline | 2-3 | Low | Readily available starting materials. | Poor regioselectivity, safety hazards. |

| Cyanacetamide & Ethyl Acetoacetate | Cyanacetamide, Ethyl Acetoacetate | 6 | Moderate | Inexpensive starting materials. | Multiple steps, use of hazardous reagents. |

| Malononitrile & Acetone | Malononitrile, Acetone | 7 | Moderate to High | Good regioselectivity. | Multi-step synthesis. |

| Gupton Synthesis | Acetylacetaldehyde Dimethyl Acetal, Malononitrile | 5 | High | Improved efficiency and yield. | May require specific starting materials. |

Conclusion

The synthesis of this compound has undergone a remarkable evolution, driven by the persistent need for more efficient, safer, and economically viable manufacturing processes in the pharmaceutical industry. From the early, less selective nitration methods to the sophisticated, multi-step syntheses from simple acyclic precursors, the journey reflects the ingenuity and problem-solving prowess of synthetic organic chemists. The development of routes starting from malononitrile and the subsequent improvements by researchers like Gupton have significantly enhanced the accessibility of this crucial intermediate. As the demand for antiviral therapies continues, the ongoing refinement of the synthesis of this compound will undoubtedly remain an area of active interest, with a focus on green chemistry principles and process intensification.

References

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents.

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. Available at: [Link]

-

WO/2000/043364 SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM ACETONE AND ETHYL CYANOACETATE - WIPO Patentscope. Available at: [Link]

- EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

- METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459.

-

3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem. Available at: [Link]

- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

-

WO/2002/030901 PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE. Available at: [Link]

-

Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. Available at: [Link]

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 8. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 9. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]

- 10. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 11. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

A-Technical-Guide-to-3-Chloro-4-methylpyridin-2-amine-Synthesis-Properties-and-Applications-in-Drug-Discovery

An In-depth Technical Guide to 3-Chloro-4-methylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, a substituted pyridine derivative, is a critical building block in modern medicinal chemistry. Its unique structural arrangement of chloro, methyl, and amine functional groups on a pyridine core makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, prevalent synthesis methodologies, and significant applications, particularly its role as a key intermediate in the production of antiviral therapeutics. Detailed protocols, safety considerations, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in pharmaceutical and chemical development.

Nomenclature and Chemical Identification

Precise identification of chemical entities is fundamental in research and development. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and other molecular identifiers. This ambiguity necessitates a clear consolidation of its various names and identifiers.

| Identifier Type | Value |

| IUPAC Name | 2-chloro-4-methylpyridin-3-amine[1] |

| Common Synonyms | 3-Amino-2-chloro-4-methylpyridine, 3-Amino-2-chloro-4-picoline, 2-Chloro-3-amino-4-methylpyridine, CAPIC[2][3][4] |

| CAS Number | 133627-45-9[1][2][3] |

| Molecular Formula | C₆H₇ClN₂[1][2][3] |

| Molecular Weight | 142.59 g/mol [1][2][3] |

| PubChem CID | 2756387[1][3] |

| EC Number | 603-756-5[1] |

| MDL Number | MFCD00673152[3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its handling requirements. This compound is typically a solid at room temperature with properties that make it suitable for a variety of chemical transformations.

| Property | Value | Source |

| Appearance | White to brown or slight yellow crystalline powder[2][3] | TCI, Chem-Impex |

| Melting Point | 67-71 °C[2][5] | TCI, Shandong Biotech |

| Solubility | Soluble in Methanol[2][5] | TCI, Shandong Biotech |

| Purity | Typically >97-98% (by GC)[2][3] | Various Suppliers |

| Storage Temperature | Room temperature, recommended cool and dark place (<15°C) or 0-8°C[2][3] | TCI, Chem-Impex |

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound (CAPIC) is of significant industrial importance, primarily due to its role as a key intermediate for the HIV-1 reverse transcriptase inhibitor, Nevirapine.[6][7][8][9] Consequently, several synthetic routes have been developed, each with distinct advantages and challenges regarding yield, safety, and scalability.

Early methods involved the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline.[7][8][10] However, this approach is hampered by a lack of regioselectivity, leading to a mixture of 3- and 5-nitro isomers, and poses significant thermal safety risks, especially on a large scale.[7][10]

More refined and controlled methods have since been established. A prominent, multi-step synthesis starting from malononitrile and acetone offers a regioselective pathway to the desired product.[9][10]

Caption: Synthesis pathway from malononitrile to the final product.

Experimental Protocol: Hofmann Rearrangement of 2-Chloro-4-methyl-3-carboxamide

This final step is critical for converting the amide intermediate into the desired 2-aminopyridine product. The Hofmann rearrangement provides an efficient means to achieve this transformation.

Objective: To synthesize 3-Amino-2-chloro-4-methylpyridine from 2-Chloro-4-methylnicotinamide.

Materials:

-

2-Chloro-4-methylnicotinamide (1 eq., 0.077 mole)

-

Sodium hydroxide (NaOH) (3.8 eq., 0.293 mole)

-

Bromine (Br₂) (1.0 eq., 0.293 mole, use with extreme caution)

-

Deionized water

-

Ice bath

Procedure:

-

Prepare Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath to 0°C, dissolve sodium hydroxide (11.7g, 0.293 mole) in water (11 mL).[8][10]

-

Causality: The reaction is highly exothermic; maintaining a low temperature is crucial to prevent disproportionation of the hypobromite and to ensure controlled reaction kinetics.

-

Bromine Addition: Add bromine (14.2g, 0.293 mole) dropwise to the cold NaOH solution, ensuring the temperature is maintained at or below 0°C.[8][10] The solution should turn a pale yellow.

-

Amide Addition: To the freshly prepared, cold sodium hypobromite solution, add 2-Chloro-4-methylnicotinamide (13.2g, 0.077 mole) in portions, keeping the temperature between 0-5°C.[8][10]

-

Reaction Progression: Remove the ice bath and allow the mixture to warm. Then, heat the reaction mixture to 60-75°C for approximately 2-3 hours.[8][10]

-

Causality: Heating is required to drive the rearrangement of the intermediate N-bromoamide to the isocyanate, followed by hydrolysis to the final amine product.

-

Isolation: Cool the mixture overnight. The crystalline product will precipitate.

-

Purification: Collect the product by filtration and wash the filter cake with ice-cold water to remove residual salts. Dry the product under vacuum. A yield of approximately 90% can be expected.[8][10]

Applications in Drug Discovery & Medicinal Chemistry

3-Amino-2-chloro-4-methylpyridine is a quintessential "heterocyclic building block".[2] Its true value lies in its utility as a starting material for more complex, biologically active molecules.[3] The arrangement of its functional groups allows for sequential, regioselective reactions. The amino group can be acylated or used in condensation reactions, while the chloro group is susceptible to nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions.

The most prominent application is in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[6][7][8][11]

Caption: Role as a key intermediate in the synthesis of Nevirapine.

Beyond Nevirapine, this compound serves as an intermediate in the synthesis of various other agents, including those with potential anti-inflammatory and antimicrobial properties, as well as agrochemicals like herbicides and pesticides.[3] Its structure is a valuable scaffold for designing compounds that target specific biological pathways.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][5][12]

GHS Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation)[1][5]

-

Precautionary Statements:

-

Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[2][5][12]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5][12]

-

Storage: Store in a well-ventilated, dry, and cool place. Keep container tightly closed.[12]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.[12]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component in the synthesis of life-saving pharmaceuticals. Its well-defined physicochemical properties and the development of robust, scalable synthetic routes have solidified its importance in the drug development pipeline. This guide has provided a technical overview of its identity, synthesis, and applications, underscoring the blend of strategic chemical design and process optimization required to leverage such a valuable building block effectively. For researchers in medicinal chemistry and process development, a thorough understanding of this compound is a gateway to innovation in creating novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756387, 3-Amino-2-chloro-4-methylpyridine. Retrieved from PubChem website. [Link]

- Nargund, L. V. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Nargund, L. V. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Gupton, J. T., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.

-

Shandong Biotech Co., Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from Shandong Biotech website. [Link]

Sources

- 1. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 3-Amino-2-chloro-4-methylpyridine - Shandong Biotech [shandongbiotech.com]

- 6. Page loading... [guidechem.com]

- 7. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 8. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 9. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 10. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 11. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-chloro-4-methylpyridine

Senior Application Scientist Note: The following guide focuses on the chemical properties, solubility, and stability of 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9) . While the initial topic requested was for an isomer, 3-Chloro-4-methylpyridin-2-amine, publicly available scientific data for that specific compound is exceptionally scarce. In contrast, 3-Amino-2-chloro-4-methylpyridine is a well-characterized, commercially significant compound, notably serving as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1.[1][2][3] This guide has therefore been structured around this vital analogue to provide the most scientifically robust and relevant information for researchers and drug development professionals.

Introduction

3-Amino-2-chloro-4-methylpyridine, also known as CAPIC, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[2] Its unique arrangement of an amino group, a chloro substituent, and a methyl group on the pyridine ring makes it a versatile building block for more complex molecules. The primary driver for its relevance is its role as a crucial precursor to Nevirapine, an essential medicine in antiretroviral therapy.[1]

For any active pharmaceutical ingredient (API) intermediate, a thorough understanding of its physicochemical properties is paramount. Solubility dictates how the compound will behave in reaction mixtures and purification solvents, while its stability profile informs safe storage, handling, and potential degradation pathways that could introduce impurities into the final API. This guide provides a comprehensive technical overview of the solubility and stability of 3-Amino-2-chloro-4-methylpyridine, offering both foundational knowledge and actionable experimental protocols for its characterization.

Core Physicochemical Properties